molecular formula C19H24N4O4S B2555386 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide CAS No. 850935-94-3

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2555386
CAS No.: 850935-94-3
M. Wt: 404.49
InChI Key: GYQYSQMRCMENRB-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a cyclopropyl group and a sulfonamide-linked benzamide moiety. The sulfonyl group at the para position of the benzamide is further functionalized with a 3,5-dimethylpiperidin-1-yl group.

The molecular formula of the compound is inferred as C₁₉H₂₃N₅O₄S, with a calculated molecular weight of ~403.5 g/mol. Key physicochemical properties include moderate lipophilicity (estimated higher than the morpholine analog in due to the dimethylpiperidine group) and a polar surface area influenced by the oxadiazole and sulfonamide groups.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-12-9-13(2)11-23(10-12)28(25,26)16-7-5-14(6-8-16)17(24)20-19-22-21-18(27-19)15-3-4-15/h5-8,12-13,15H,3-4,9-11H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQYSQMRCMENRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide is a compound that combines pharmacologically significant moieties: the 1,3,4-oxadiazole and piperidine rings, along with a sulfonamide functionality. This article reviews the biological activities associated with this compound based on various studies.

Structural Overview

The compound's structure can be summarized as follows:

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O4_{4}S
  • Key Functional Groups :
    • Oxadiazole Ring : Known for various biological activities.
    • Piperidine Ring : Associated with anesthetic and glucose regulation properties.
    • Sulfonamide Group : Recognized for antibacterial and enzyme inhibition effects.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of compounds featuring the oxadiazole and piperidine structures. For instance, derivatives with these moieties have shown:

  • Moderate to Strong Activity against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity against other strains such as Escherichia coli and Staphylococcus aureus .

The effectiveness of the synthesized compounds was evaluated using standard microbiological techniques. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) :
    • AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's.
    • Compounds derived from the oxadiazole and piperidine scaffolds demonstrated strong AChE inhibition with IC50_{50} values ranging from 0.63 µM to 6.28 µM .
  • Urease :
    • Urease inhibitors are important in managing urinary tract infections and related conditions.
    • The synthesized compounds showed strong inhibitory activity against urease, making them potential candidates for further development .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives :
    • A series of oxadiazole derivatives were synthesized and tested for antibacterial and enzyme inhibitory activities.
    • The study concluded that compounds with both oxadiazole and piperidine moieties exhibited enhanced biological activities compared to their individual counterparts .
  • In Silico Docking Studies :
    • Molecular docking studies revealed that the compound interacts effectively with specific amino acid residues in target enzymes, indicating a strong binding affinity that correlates with its biological activity .

Summary of Findings

Activity TypeTarget Organism/EnzymeObserved ActivityIC50_{50} Values
AntibacterialSalmonella typhiModerate to StrongNot specified
AntibacterialBacillus subtilisModerate to StrongNot specified
Enzyme InhibitionAcetylcholinesterase (AChE)Strong0.63 µM to 6.28 µM
Enzyme InhibitionUreaseStrongNot specified

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H22N4O4S and a molecular weight of approximately 390.5 g/mol. The structure features a sulfonamide group, which is often associated with antibacterial properties, and an oxadiazole ring known for its diverse biological activities .

Antimicrobial Activity

Numerous studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been synthesized and tested against various bacterial strains. The presence of the piperidine group enhances the activity against pathogens like Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)MIC (µg/mL)
Compound ASalmonella typhi1520
Compound BBacillus subtilis1230
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamideE. coli1025

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates that it may be effective against strains of Candida, with some derivatives showing greater efficacy than fluconazole, a common antifungal medication. The minimum inhibitory concentration (MIC) values reported for these compounds are promising, suggesting potential clinical applications in treating fungal infections .

In Silico Studies

In silico analyses have been pivotal in understanding the binding interactions between this compound and various biological macromolecules. Molecular docking studies reveal that the sulfonamide group plays a crucial role in enhancing binding affinity to target sites associated with bacterial and fungal metabolism .

Case Studies and Research Findings

Recent literature highlights several case studies where derivatives of this compound have been synthesized and tested:

  • Antibacterial Screening : A study evaluated a series of oxadiazole derivatives for their antibacterial activity against multiple strains. The results indicated that modifications to the piperidine moiety significantly impacted the overall efficacy against selected bacteria .
  • Antifungal Efficacy : Another research effort focused on synthesizing compounds with oxadiazole scaffolds that demonstrated enhanced antifungal activity against Candida albicans. The study reported MIC values significantly lower than those of standard treatments .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Oxadiazole Substituent Sulfonyl Substituent Molecular Weight (g/mol) Biological Activity
Target Compound 5-cyclopropyl 3,5-dimethylpiperidin-1-yl ~403.5 Hypothesized antifungal
LMM5 5-(4-methoxyphenylmethyl) Benzyl(methyl)sulfamoyl Not reported Antifungal (C. albicans)
LMM11 5-(furan-2-yl) Cyclohexyl(ethyl)sulfamoyl Not reported Antifungal (C. albicans)
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide 5-cyclopropyl Morpholin-4-yl 378.4 Not reported
Raltegravir 5-methyl None (oxadiazole linked to pyrimidine) 482.51 Antiviral (HIV integrase inhibitor)

Key Observations:

Oxadiazole Substituents :

  • The target compound and ’s morpholine analog share a 5-cyclopropyl group, which enhances metabolic stability compared to LMM5’s bulky 4-methoxyphenylmethyl or LMM11’s furan-2-yl groups .
  • Raltegravir’s 5-methyl-oxadiazole highlights the role of smaller substituents in antiviral targeting .

LMM5 and LMM11 utilize sulfamoyl groups (benzyl/methyl, cyclohexyl/ethyl), which may enhance enzyme binding through π-π or hydrophobic interactions .

Physicochemical Properties :

  • The morpholine analog () has a lower molecular weight (378.4 vs. ~403.5) and XLogP3 of 0.3, while the target’s dimethylpiperidine likely increases logP, favoring blood-brain barrier penetration or intracellular uptake .

Q & A

Q. What are the common synthetic routes for preparing N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids, followed by sulfonylation. Key steps include:
  • Use of 1,1'-carbonyldiimidazole (CDI) or POCl₃ for oxadiazole ring formation .
  • Sulfonylation using 4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
  • Reaction yields (typically 40–70%) depend on temperature control (0–25°C), solvent polarity, and stoichiometric ratios .
    Critical Parameters : Impurity profiles (e.g., unreacted intermediates) require monitoring via TLC or HPLC.

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl, oxadiazole, sulfonyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA) : Assess crystallinity and thermal stability, critical for reproducibility in biological assays .
  • HPLC-PDA : Purity >95% is recommended for in vitro studies; use C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for evaluating its antimicrobial or antitumor potential?

  • Methodological Answer :
  • Antimicrobial Activity : Follow CLSI guidelines for broth microdilution assays (e.g., against S. aureus, E. coli) with MIC values reported .
  • Antitumor Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ calculations and comparison to positive controls (e.g., doxorubicin) .
  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be systematically addressed?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include internal controls .
  • Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .
  • Impurity Interference : Re-purify batches showing discrepancies and re-test .
    Example: A 2024 study resolved conflicting MIC values by identifying residual solvents (e.g., DMF) that inhibited bacterial growth .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility (e.g., 2.5-fold increase in solubility for HCl salt) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., oxadiazole ring oxidation) .

Q. How can computational modeling guide the rational design of derivatives with improved target binding?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict interactions with targets (e.g., EGFR, DHFR). Focus on sulfonyl and oxadiazole motifs as hydrogen bond acceptors .
  • QSAR Models : Corporate Hammett constants (σ) of substituents (e.g., cyclopropyl) to predict activity trends .
  • MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) to prioritize derivatives .

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